2-(3-Methoxypyridin-2-YL)acetic acid

Description

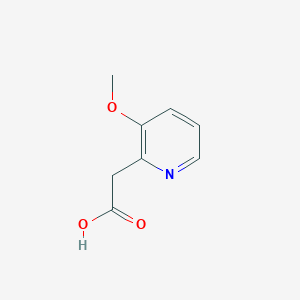

Structure

2D Structure

Properties

IUPAC Name |

2-(3-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-4-9-6(7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKXCVNZKVPQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696466 | |

| Record name | (3-Methoxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000515-98-9 | |

| Record name | (3-Methoxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

[ \text{3-Methoxypyridine} + \text{Bromoacetic acid} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxypyridin-2-yl)acetic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 2-(3-Methoxypyridin-2-yl)ethanol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(3-Hydroxypyridin-2-yl)acetic acid

Reduction: 2-(3-Methoxypyridin-2-yl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(3-Methoxypyridin-2-YL)acetic acid derivatives in anticancer therapies. For instance, derivatives of this compound were synthesized and tested against several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells. The results demonstrated promising antiproliferative effects with IC50 values ranging from 1 to 5 µM, indicating significant cytotoxicity against these cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HepG2 | 1 |

| 5g | DU145 | 3 |

| 5h | MDA-MB-231 | 4 |

2. Neuroprotective Effects

Another notable application is in neuroprotection. Compounds incorporating the methoxypyridine motif have been shown to inhibit the production of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease. One study reported that a specific derivative exhibited an IC50 value of 60 nM for Aβ42 production inhibition, suggesting potential therapeutic benefits in neurodegenerative disorders .

Biochemical Applications

1. Organic Buffering Agent

this compound serves as an organic buffering agent in biological and biochemical applications. Its ability to maintain stable pH levels makes it useful in various laboratory protocols, particularly in enzyme assays and cell culture systems .

2. Drug Metabolism Studies

Research into the metabolism of this compound has revealed insights into its pharmacokinetics. A study demonstrated that the predominant metabolic pathway involves P450-mediated oxidative metabolism, which is critical for understanding its safety profile and therapeutic window .

Material Science Applications

1. Synthesis of Novel Materials

The compound has also been utilized in the synthesis of novel materials with enhanced properties. For example, it has been incorporated into polymer matrices to improve mechanical strength and thermal stability. The integration of methoxypyridine derivatives into polymer frameworks has shown to enhance solubility and processing characteristics .

Case Studies

Case Study 1: Anticancer Efficacy

In a comprehensive study on the anticancer efficacy of methoxypyridine derivatives, a series of compounds were synthesized based on structural modifications of this compound. The study concluded that specific substitutions at the pyridine ring significantly influenced bioactivity, with some derivatives exhibiting over four-fold increases in potency compared to parent compounds .

Case Study 2: Neuroprotective Properties

A focused investigation into the neuroprotective properties of methoxypyridine analogs revealed that certain compounds could effectively reduce Aβ42 levels in vitro. This study emphasized the importance of substituent positioning on the pyridine ring for maximizing inhibitory activity against γ-secretase, a key enzyme involved in Aβ42 production .

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetic acid moiety play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds are structurally or functionally related to 2-(3-methoxypyridin-2-yl)acetic acid:

Key Comparative Analysis

Electronic and Steric Effects :

- Methoxy Positioning : The 3-methoxy group in this compound likely exerts electron-donating effects, altering the pyridine ring’s electronic density compared to 2-(pyridin-3-yl)acetic acid. This may influence reactivity in coupling reactions or metal coordination .

- Halogenated Analogs : Bromine or chlorine substituents (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) introduce steric bulk and electron-withdrawing effects, as evidenced by distorted bond angles in crystal structures .

Synthetic Routes: Brominated Derivatives: 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using Br₂ in acetic acid, highlighting the role of electrophilic substitution . Esterification: Ethyl esters (e.g., Ethyl 2-(3-aminopyridin-2-yl)acetate) are common intermediates for improving solubility before hydrolysis to the carboxylic acid .

Safety Profiles: Acute Toxicity: 2-(Pyridin-3-yl)acetic acid is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation), requiring precautions during handling .

Crystallography and Hydrogen Bonding :

- 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), a feature critical for crystal engineering . Similar motifs may exist in the target compound but require verification via SHELXL-based refinement .

Biological Activity

2-(3-Methoxypyridin-2-YL)acetic acid is a pyridine derivative that has garnered attention due to its potential biological activities. The compound features a methoxy group and a carboxylic acid moiety, which are known to influence its solubility, reactivity, and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 195.20 g/mol. The structure includes:

- A pyridine ring that provides a platform for biological interaction.

- A methoxy group (OCH) that enhances solubility and may affect pharmacokinetics.

- A carboxylic acid group (COOH) which is crucial for biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown its efficacy against various bacterial strains, including:

- Staphylococcus aureus : Demonstrated effectiveness against both methicillin-sensitive and methicillin-resistant strains.

- Escherichia coli : Notable inhibition of growth in laboratory settings.

The presence of the methoxy and pyridine groups contributes to its interaction with bacterial targets, making it a candidate for further pharmacological studies .

Molecular Interactions

Molecular docking studies suggest that this compound interacts effectively with several biological targets, including enzymes and receptors. This compound's binding affinity has been analyzed through computational methods, indicating potential therapeutic uses in drug development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxypyridin-2-YL)acetic acid | Similar pyridine structure | Potentially similar antibacterial properties |

| 2-(3-Hydroxypyridin-2-YL)acetic acid | Hydroxyl group instead of methoxy | May exhibit different solubility and reactivity |

| 3-(4-Methoxyphenyl)pyridine-2-acetic acid | Contains a phenyl group instead of pyridine | Different pharmacological profiles due to phenyl substitution |

The unique methoxy substitution on the pyridine ring in this compound influences its solubility and biological interactions compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Efficacy : A study reported that derivatives of similar pyridine compounds exhibited significant antibacterial activity against resistant strains. The results suggest that modifications in the structure can enhance efficacy .

- Pharmacological Potential : In vitro assays demonstrated that compounds with similar functional groups showed promising results in inhibiting specific enzymes related to bacterial metabolism, indicating a pathway for therapeutic development .

- Molecular Docking Studies : Computational analyses revealed high binding affinities for certain receptors, suggesting that this compound could serve as a lead compound for drug design targeting specific diseases .

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-(3-Methoxypyridin-2-YL)acetic acid?

- Methodological Answer : A scalable approach involves nucleophilic substitution followed by hydroxydeboronation, as demonstrated in analogous pyridinyl acetic acid derivatives . Key steps include:

- Regioselective bromination using bromine in acetic acid (optimized for electron-rich aromatic rings) .

- Purification via crystallization to isolate intermediates (e.g., recrystallization in ethanol/water mixtures).

- Monitoring reaction progress using -NMR to confirm substitution patterns and intermediates.

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Based on safety data for structurally similar compounds:

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and heat .

- Incompatibilities : Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO, KMnO) to prevent decomposition .

- Handling : Use fume hoods, wear nitrile gloves, and employ eye protection (e.g., ANSI-approved goggles) to mitigate respiratory/eye irritation risks .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., methoxy group position) and detect impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereoelectronic effects (e.g., dihedral angles between pyridine and acetic acid moieties) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond angles, hydrogen bonding motifs) be resolved in structural studies?

- Methodological Answer : Contradictions often arise from disorder or twinning. Mitigation strategies include:

- Refinement with SHELXL : Use restraints (e.g., DFIX, SIMU) to model high-disorder regions and validate hydrogen-bonding networks via R and wR convergence .

- Comparative Analysis : Cross-reference with analogous structures (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid, where C–C–C angles at substituents vary by ±2° due to electronic effects) .

- Data Table :

| Parameter | Example Values |

|---|---|

| Dihedral Angle | 78.15° (ring vs. acetic acid plane) |

| Hydrogen Bond (O–H···O) | 2.65 Å (dimer motif) |

Q. What strategies optimize regioselective functionalization during synthesis (e.g., avoiding ortho/meta byproducts)?

- Methodological Answer :

- Solvent Control : Use acetic acid as both solvent and proton donor to direct bromination to the para position relative to methoxy groups .

- Catalytic Additives : Employ Lewis acids (e.g., FeCl) to enhance selectivity in nucleophilic substitutions .

- Monitoring : Track regiochemistry via -NROESY to detect steric hindrance or electronic effects influencing substitution patterns.

Q. How can researchers address challenges in refining twinned or high-disorder crystal structures using SHELX?

- Methodological Answer :

- Twinning : Use the TWIN and BASF commands in SHELXL to model twin domains and refine scale factors .

- Disorder : Apply PART and SUMP restraints to split disordered atoms/moieties while maintaining reasonable geometry .

- Validation : Cross-check with ORTEP-3 graphical models to visualize thermal ellipsoids and adjust ADPs (anisotropic displacement parameters) .

Q. What experimental designs are recommended to analyze stability under varying pH/temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate samples in buffers (pH 2–12) at 25°C for 24h; analyze degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C in inert atmospheres) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported hydrogen-bonding motifs across structural studies?

- Methodological Answer :

- Motif Classification : Use Graph Set Analysis (e.g., R(8) dimers vs. chain motifs) to standardize descriptions .

- Crystallographic Software : Compare PLATON or Mercury outputs to identify packing variations due to solvent inclusion or polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.